3-Acetoxy-3',4',5'-trifluorobenzophenone
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Description
3-Acetoxy-3’,4’,5’-trifluorobenzophenone is a chemical compound with the molecular formula C15H9F3O3 . It has a molecular weight of 294.22 g/mol . The IUPAC name for this compound is 3-(3,4,5-trifluorobenzoyl)phenyl acetate .
Molecular Structure Analysis
The InChI code for 3-Acetoxy-3’,4’,5’-trifluorobenzophenone is 1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 . Its canonical SMILES structure is CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F .Physical And Chemical Properties Analysis
3-Acetoxy-3’,4’,5’-trifluorobenzophenone has a molecular weight of 294.22 g/mol . It has a computed XLogP3-AA value of 3.3 . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 294.05037863 g/mol . Its topological polar surface area is 43.4 Ų . It has a heavy atom count of 21 . Its complexity is 390 .Scientific Research Applications
Metabolism and Endocrine Activity
Benzophenone-3, closely related to 3-Acetoxy-3',4',5'-trifluorobenzophenone, is extensively studied for its metabolism by liver microsomes and its impact on endocrine activity. Rat and human liver microsomes metabolize Benzophenone-3, affecting its estrogenic and anti-androgenic activities. Metabolites like 3-hydroxylated BP-3 and 2,4,5-trihydroxybenzophenone show varied estrogenic activity, contributing to the understanding of the structural requirements for such activity (Watanabe et al., 2015).
Photochemical Synthesis and Transformation
The photochemical synthesis of benzophenone derivatives, including 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, has been explored. These derivatives, through photo-Fries rearrangement, show significant potential in various chemical processes, highlighting the photochemical behavior and transformation capabilities of related compounds (Diaz-Mondejar & Miranda, 1982).
Photolysis in Anti-tumor Agents
4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a derivative, exhibits significant anti-tumor activity and undergoes photolysis, revealing insights into the behavior of such compounds in aqueous solutions and their potential as anti-tumor agents (Wang et al., 2009).
Application in Polymer Synthesis
Compounds like 3-acetoxybenzoic acid, structurally similar to 3-Acetoxy-3',4',5'-trifluorobenzophenone, are used in creating hyperbranched polyesters. These polymers exhibit varying degrees of branching and molecular weights, demonstrating the utility of benzophenone derivatives in advanced polymer synthesis (Kricheldorf et al., 1995).
properties
IUPAC Name |
[3-(3,4,5-trifluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNFAVDEKZUHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641683 |
Source
|
Record name | 3-(3,4,5-Trifluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-3',4',5'-trifluorobenzophenone | |
CAS RN |
890099-23-7 |
Source
|
Record name | 3-(3,4,5-Trifluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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